9-chloro-6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline
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Overview
Description
9-chloro-6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoxaline core fused with an indole ring, which is further substituted with a chloro group and a methoxybenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the formation of an intermediate quinoxaline derivative, followed by the introduction of the indole ring through cyclization reactions. The chloro and methoxybenzyl groups are then introduced via substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
9-chloro-6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of substituted indoloquinoxalines.
Scientific Research Applications
9-chloro-6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits potential biological activities, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its structural similarity to other bioactive compounds, it is investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-chloro-6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
9-chloro-6-methylindolo[3,2-b]quinoxaline: A similar compound with a methyl group instead of a methoxybenzyl group.
Quinazolinone derivatives: These compounds share a similar quinoxaline core and exhibit diverse biological activities.
Uniqueness
The presence of the methoxybenzyl group in 9-chloro-6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline distinguishes it from other similar compounds. This substitution can significantly impact its biological activity and chemical reactivity, making it a unique candidate for various applications.
Properties
Molecular Formula |
C22H16ClN3O |
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Molecular Weight |
373.8 g/mol |
IUPAC Name |
9-chloro-6-[(2-methoxyphenyl)methyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C22H16ClN3O/c1-27-20-9-5-2-6-14(20)13-26-19-11-10-15(23)12-16(19)21-22(26)25-18-8-4-3-7-17(18)24-21/h2-12H,13H2,1H3 |
InChI Key |
OINMKXDNGVXQAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C4=NC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
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